4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one
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Overview
Description
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrole ring and a pyrazolone moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one typically involves the condensation of pyrrole-2-carbaldehyde with 3-ethoxy-1H-pyrazol-5(4H)-one under acidic or basic conditions. The reaction is often carried out in an ethanol solvent with a catalytic amount of glacial acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, leading to inhibition or modulation of their activity. This is particularly relevant in its antimicrobial activity, where it disrupts bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Similar in structure but contains a pyridine ring instead of a pyrazolone moiety.
N-(1H-pyrrol-2-yl)methylene)-4-methylaniline: Contains an aniline group instead of an ethoxy group.
Uniqueness
4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one is unique due to the presence of both pyrrole and pyrazolone rings, which confer distinct chemical reactivity and biological activity. Its ethoxy group also differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
(4E)-3-ethoxy-4-(1H-pyrrol-2-ylmethylidene)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10-8(9(14)12-13-10)6-7-4-3-5-11-7/h3-6,11H,2H2,1H3,(H,12,14)/b8-6- |
InChI Key |
UUBQRJCMXFCUPO-VURMDHGXSA-N |
Isomeric SMILES |
CCOC\1=NNC(=O)/C1=C/C2=CC=CN2 |
Canonical SMILES |
CCOC1=NNC(=O)C1=CC2=CC=CN2 |
Origin of Product |
United States |
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